

Application Notes and Protocols for BR-cpd7 Administration in Mouse Models

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Compound of Interest

Compound Name: *BR-cpd7*

Cat. No.: *B15621463*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of **BR-cpd7**, a selective FGFR1/2 PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models for preclinical research. The protocols outlined are based on established methodologies to ensure reproducibility and accuracy in studying the in vivo efficacy of this compound.

Introduction

BR-cpd7 is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2), with a reported half-maximal degradation concentration (DC50) of approximately 10 nM.^{[1][2][3][4][5]} It functions by inducing the ubiquitination and subsequent proteasomal degradation of FGFR1/2, leading to the inhibition of downstream signaling pathways, such as the MAPK-ERK and PI3K-AKT pathways.^[2] This mechanism makes **BR-cpd7** a promising therapeutic candidate for cancers driven by aberrant FGFR1/2 signaling.^{[2][3][4]} Due to its hydrophobic nature and poor water solubility, a specific vehicle is required for its effective administration in in vivo studies.^{[1][6][7][8]}

Data Presentation

The following table summarizes the key quantitative data for the in vivo administration of **BR-cpd7** in a xenograft mouse model.

Parameter	Value	Reference
Compound	BR-cpd7	[2]
Mouse Model	Nude mice with DMS114 cell xenografts	[2][9][10]
Route of Administration	Intraperitoneal (i.p.) injection	[2]
Dosage	10 mg/kg	[2][9][10]
Dosing Frequency	Daily	[2]
Treatment Duration	20 days	[2]
Vehicle Composition	5% DMSO, 10% Solutol HS 15, 85% Normal Saline	[2]

Experimental Protocols

This section provides a detailed protocol for the preparation of the **BR-cpd7** formulation and its administration to mice.

Materials

- **BR-cpd7** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Solutol® HS 15 (Kolliphor® HS 15)
- Normal Saline (0.9% Sodium Chloride), sterile
- Sterile 1.5 mL microcentrifuge tubes
- Sterile syringes (1 mL) and needles (27G or smaller)
- Vortex mixer
- Sonicator (optional, for aiding dissolution)

- Analytical balance

Preparation of BR-cpd7 Formulation (for a 1 mg/mL stock solution)

- **Weighing the Compound:** Accurately weigh the required amount of **BR-cpd7** powder using an analytical balance. For a 1 mg/mL final concentration in a total volume of 1 mL, weigh 1 mg of **BR-cpd7**.
- **Initial Dissolution in DMSO:** In a sterile 1.5 mL microcentrifuge tube, add 50 µL of DMSO to the weighed **BR-cpd7**. Vortex thoroughly to dissolve the compound completely. Gentle warming or brief sonication can be used to aid dissolution if necessary.^[1]
- **Addition of Solutol HS 15:** Add 100 µL of Solutol HS 15 to the DMSO solution. Vortex again to ensure the mixture is homogeneous.
- **Addition of Normal Saline:** Slowly add 850 µL of sterile normal saline to the mixture. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.
- **Final Formulation:** The final formulation will be a clear solution containing 5% DMSO, 10% Solutol HS 15, and 85% normal saline, with a **BR-cpd7** concentration of 1 mg/mL.
- **Storage:** Prepare the formulation fresh before each administration. If short-term storage is necessary, keep it at 4°C and protected from light for no longer than a few hours.

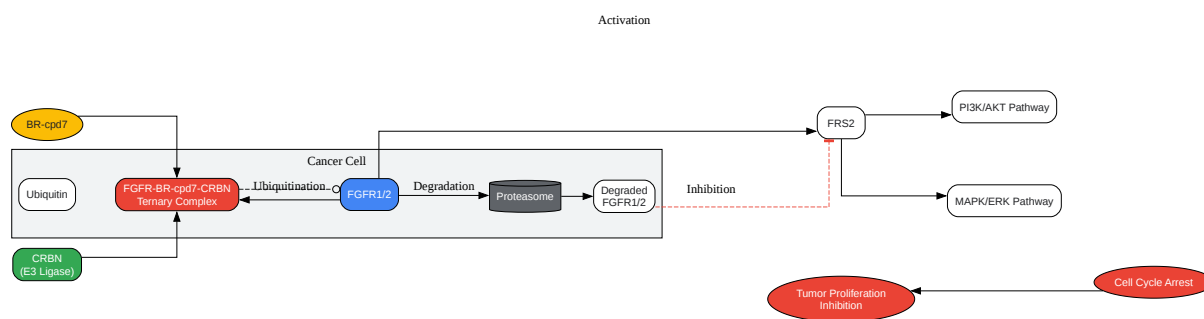
Administration Protocol

- **Animal Handling:** All animal procedures should be performed in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).
- **Dosage Calculation:** Calculate the volume of the **BR-cpd7** formulation to be injected based on the mouse's body weight and the desired dose (10 mg/kg). For a 20g mouse, the volume to inject would be 200 µL of the 1 mg/mL solution.
- **Intraperitoneal Injection:**

- Restrain the mouse appropriately.
- Wipe the injection site (lower abdominal quadrant) with an alcohol swab.
- Using a sterile 1 mL syringe with a 27G or smaller needle, draw up the calculated volume of the **BR-cpd7** formulation.
- Lift the mouse's hindquarters to allow the abdominal organs to move cranially.
- Insert the needle at a 10-15 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
- Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
- Inject the solution slowly and steadily.
- Withdraw the needle and return the mouse to its cage.
- Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.^[2] Measure tumor volumes and body weights regularly (e.g., twice a week) to assess treatment efficacy and tolerability.^{[2][9]}

Visualizations

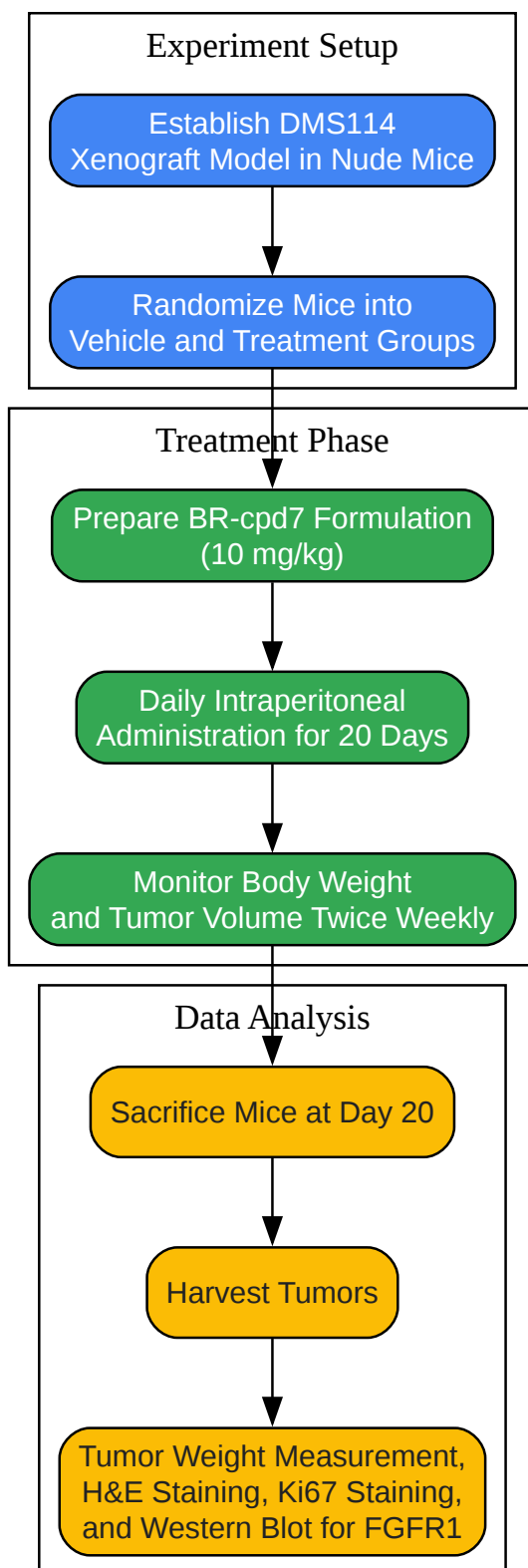
BR-cpd7 Mechanism of Action



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Caption: Mechanism of **BR-cpd7** induced degradation of FGFR1/2 and inhibition of downstream signaling.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for evaluating the in vivo antitumor efficacy of **BR-cpd7**.

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